molecular formula C19H18N2O4 B11107004 N-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-2-methoxybenzamide

N-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-2-methoxybenzamide

Cat. No.: B11107004
M. Wt: 338.4 g/mol
InChI Key: STZXXLDBIMRDTB-UHFFFAOYSA-N
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Description

N-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-2-methoxybenzamide is a complex organic compound with a unique structure that includes a cyclopropane ring fused to an isoindole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-2-methoxybenzamide typically involves multiple steps. One common method starts with the preparation of the cyclopropane ring, followed by the introduction of the isoindole moiety. The final step involves the attachment of the 2-methoxybenzamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for each step to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production while maintaining the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.

Scientific Research Applications

N-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-2-methoxybenzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies to understand its interactions with biological molecules and its potential as a drug candidate.

    Medicine: Research is ongoing to explore its potential therapeutic effects, including its ability to interact with specific biological targets.

    Industry: The compound may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-2-methoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-azatetracyclo[5.3.2.0(2,10).0(3,6)]dodeca-8,11-dien-5-one
  • 5-azatetracyclo[5.3.2.0(2,10).0(3,6)]dodeca-8,11-dien-4-one
  • 4-amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide

Uniqueness

N-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-2-methoxybenzamide is unique due to its specific structural features, such as the fused cyclopropane and isoindole rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H18N2O4

Molecular Weight

338.4 g/mol

IUPAC Name

N-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)-2-methoxybenzamide

InChI

InChI=1S/C19H18N2O4/c1-25-14-5-3-2-4-11(14)17(22)20-21-18(23)15-9-6-7-10(13-8-12(9)13)16(15)19(21)24/h2-7,9-10,12-13,15-16H,8H2,1H3,(H,20,22)

InChI Key

STZXXLDBIMRDTB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)NN2C(=O)C3C4C=CC(C3C2=O)C5C4C5

Origin of Product

United States

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